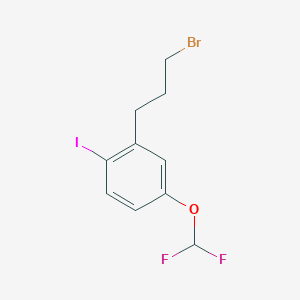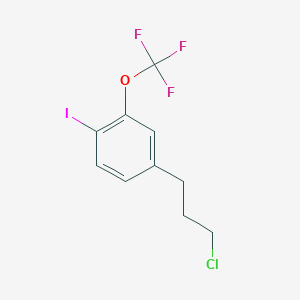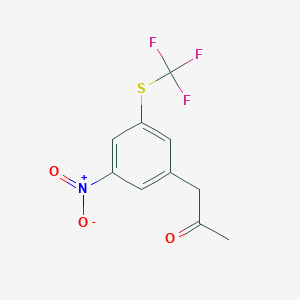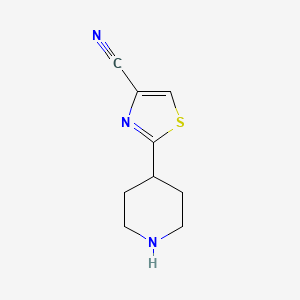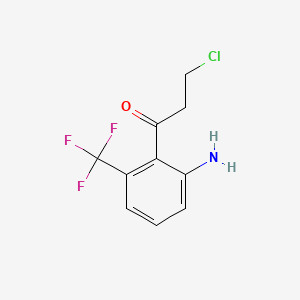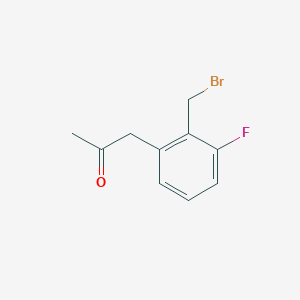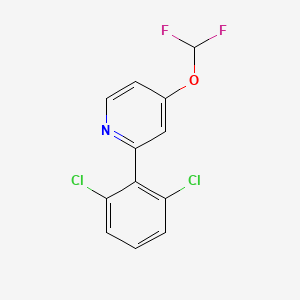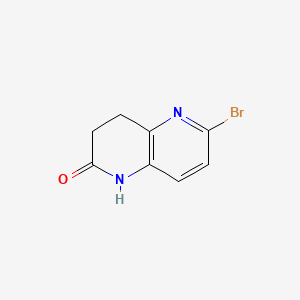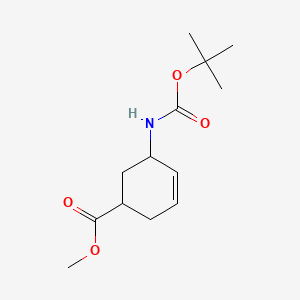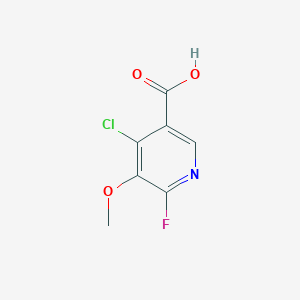
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic ether .
Vorbereitungsmethoden
The synthesis of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves several steps, typically starting with a benzene derivative. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The methoxy groups can be hydrolyzed to form phenols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be compared with other halogenated aromatic ethers, such as:
- 1,4-Dichloro-2-difluoromethoxybenzene
- 1,4-Dichloro-2-fluoromethoxybenzene
- 1,4-Dichloro-2-difluoromethoxy-6-methoxybenzene
These compounds share similar structural features but differ in the number and position of halogen and methoxy groups, which can affect their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C8H5Cl2F3O2 |
|---|---|
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
2,5-dichloro-1-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-5(14-3-11)7(10)6(2-4)15-8(12)13/h1-2,8H,3H2 |
InChI-Schlüssel |
RBJGYKXXYRFIJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCF)Cl)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


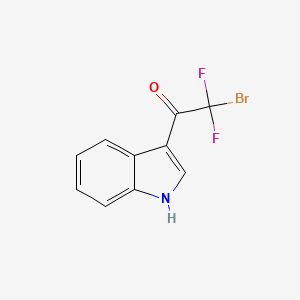
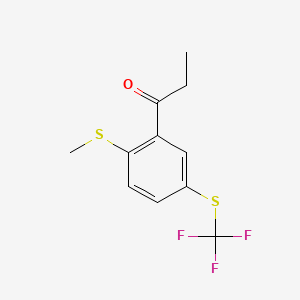
![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)
